molecular formula C11H10N2O3 B172484 ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate CAS No. 36818-07-2

ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Cat. No.: B172484
CAS No.: 36818-07-2
M. Wt: 218.21 g/mol
InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with diethyl oxalate under acidic conditions . The reaction typically proceeds as follows:

    Reactants: o-Phenylenediamine and diethyl oxalate.

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The reactants are mixed and heated to reflux, leading to the formation of the quinoxaline ring and subsequent esterification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylate derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoxaline-2,3-dicarboxylate derivatives.

    Reduction: Ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-1,4-dihydro-3-quinolinecarboxylate: Similar structure but with a quinoline core.

    Ethyl 7,8-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Contains additional chlorine substituents.

    Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate: Contains a hydroxyl group and a methyl group.

These compounds share structural similarities but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFHRBUBUHJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289987
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36818-07-2
Record name 36818-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxyquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl ketomalonate (8 g) was added to an ethanol (100 ml) solution of 1,2-phenylenediamine (5 g). The reaction mixture was stirred at 50° C. for 14 hours. The precipitated crystals were filtrated, which was washed with IPE to obtain the entitled compound (8.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
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Customer
Q & A

Q1: What is a simple, efficient method to synthesize substituted Ethyl 3-hydroxyquinoxaline-2-carboxylates?

A: Recent research [, ] presents a novel, one-pot synthesis of substituted Ethyl 3-hydroxyquinoxaline-2-carboxylates. This method involves the uncatalyzed condensation of aryl-1,2-diamines with Diethyl bromomalonate. This reaction proceeds efficiently without the need for a catalyst, offering a straightforward approach to access a variety of substituted derivatives.

Q2: How can Ethyl 3-hydroxyquinoxaline-2-carboxylate be used to synthesize more complex heterocyclic compounds?

A: Ethyl 3-hydroxyquinoxaline-2-carboxylate serves as a valuable building block for synthesizing diverse heterocyclic systems. For instance, it reacts with hydrazine hydrate to yield 3-hydroxyquinoxaline-2-carbohydrazide []. This intermediate, upon reaction with various isothiocyanates, produces (2-(3-hydroxyquinoxaline-2-carbonyl)hydrazine-1-carbonothioyl)benzamides. Further treatment of these compounds with concentrated sulfuric acid or sodium hydroxide leads to the formation of (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides and (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(aryl)methanones, respectively.

Q3: What analytical techniques are employed to confirm the structures of Ethyl 3-hydroxyquinoxaline-2-carboxylate derivatives?

A: The structures of newly synthesized Ethyl 3-hydroxyquinoxaline-2-carboxylate derivatives and subsequent heterocyclic compounds are confirmed using various spectroscopic analyses []. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed information about the compound's structure and purity.

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